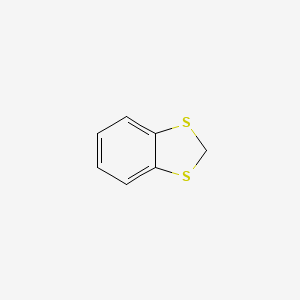

1,3-Benzodithiole

Description

Contextualizing 1,3-Benzodithiole within Heterocyclic Chemistry

This compound is a sulfur-containing heterocyclic compound featuring a benzene (B151609) ring fused to a 1,3-dithiole ring. This structural motif places it within the broad and significant class of heterocyclic chemistry, which is the largest branch of organic chemistry. The presence of two sulfur atoms in the five-membered ring imparts unique chemical properties and reactivity to the molecule.

The core structure of this compound serves as a versatile building block in organic synthesis. Its derivatives are key intermediates in the synthesis of more complex molecules, including tetrathiafulvalene (B1198394) (TTF) and its analogues, which are of significant interest in materials science. The chemistry of this compound is closely related to other benzannulated five-membered heterocycles such as benzimidazolines, benzoxazolines, and benzothiazolines.

The synthesis of the this compound framework can be achieved through various methods, including the reaction of 1,2-benzenedithiol (B97157) with appropriate reagents. For instance, This compound-2-thione (B1218078) can be synthesized from the reaction of o-phenylenediamine (B120857) with carbon disulfide. Furthermore, general base-catalyzed double-Michael reactions of allenes with dinucleophiles provide an atom-economical route to C2-functionalized 1,3-benzodithioles.

The reactivity of the this compound system is a subject of extensive study. The 2-position of the dithiole ring is particularly susceptible to nucleophilic attack, leading to a wide array of functionalized derivatives. This reactivity allows for the introduction of various substituents, thereby tuning the electronic and steric properties of the molecule for specific applications.

Rationale for Comprehensive Academic Review of this compound

A comprehensive academic review of this compound is warranted due to its escalating importance in several domains of chemical research. The unique structural and electronic properties of this compound and its derivatives have positioned them as crucial components in the development of advanced materials and functional molecules.

Key Research Findings and Applications:

Organic Electronics: Derivatives of this compound are integral to the synthesis of organic conductors and semiconductors. The sulfur atoms in the dithiole ring facilitate charge transfer, enhancing electrical conductivity. Specifically, they are used as precursors for tetrathiafulvalene (TTF), a cornerstone molecule in the field of organic electronics. The incorporation of the this compound moiety into polymer matrices has been shown to improve the performance of organic field-effect transistors (OFETs) and organic photovoltaics.

Materials Science: The unique electronic properties of this compound derivatives make them suitable for applications in sensors and the formulation of dyes and pigments. The ability of these compounds to form stable charge-transfer complexes is a key factor in these applications.

Synthetic Chemistry: The this compound scaffold serves as a versatile platform for the synthesis of a wide range of heterocyclic compounds. The reactivity of the 2-position allows for the introduction of diverse functional groups, making it a valuable intermediate in multi-step organic syntheses. For example, 1,3-benzodithiolylium salts react with a variety of nucleophiles to yield corresponding this compound derivatives.

Medicinal Chemistry: Research has indicated that certain derivatives of this compound exhibit promising biological activities, including antimicrobial and antitumor properties. For instance, some derivatives have shown potent inhibitory effects against Mycobacterium tuberculosis. This has spurred further investigation into the design and synthesis of new this compound-based compounds as potential therapeutic agents.

The following tables provide a summary of key data related to this compound and its derivatives based on detailed research findings.

Table 1: Physicochemical Properties of Selected this compound Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

|---|---|---|---|---|

| This compound-2-thione | C₇H₄S₃ | 184.29 | --- | --- |

| 1,3-Benzodithiol-2-one (B13926623) | C₇H₄OS₂ | 152.23 | Pale yellow solid | 63-65 |

| Methyl this compound-2-carboxylate | --- | --- | --- | --- |

Data sourced from multiple chemical databases and research articles.

Table 2: Selected Reactions and Applications of this compound Derivatives

| Derivative | Reaction | Application |

|---|---|---|

| 1,3-Benzodithiolylium salts | Reaction with nucleophiles | Synthesis of functionalized 1,3-benzodithioles |

| 2-Alkoxy-1,3-benzodithioles | Reaction with active methylene (B1212753) compounds | Introduction of the 1,3-benzodithiol-2-yl group |

| This compound-2-thione | Reaction with elemental sulfur | Synthesis of Benzopentathiepins |

| This compound derivatives | Phosphite-mediated coupling | Synthesis of Tetrathiafulvalene (TTF) |

| Methyl this compound-2-carboxylate derivatives | --- | Antimicrobial agents (e.g., against Mycobacterium tuberculosis) |

Information compiled from various research publications.

Given the diverse and expanding applications of this compound, a thorough review is essential to consolidate the current knowledge and to highlight future research directions in this exciting area of heterocyclic chemistry.

Structure

3D Structure

Propriétés

IUPAC Name |

1,3-benzodithiole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6S2/c1-2-4-7-6(3-1)8-5-9-7/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCMLNPZTRYNCMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1SC2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50482211 | |

| Record name | 1,3-Benzodithiole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50482211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

274-30-6 | |

| Record name | 1,3-Benzodithiole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50482211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Preparations of 1,3 Benzodithiole and Its Derivatives

Established Synthetic Routes for 1,3-Benzodithiole Core Structure

The synthesis of the this compound ring system can be achieved through several established routes, each employing different precursors and reaction conditions to construct the fused five-membered dithiole ring onto a benzene (B151609) core.

Cyclization Reactions with Vicinal Dithiols

A foundational method for constructing the this compound core involves the use of benzene-1,2-dithiol, a vicinal dithiol. This nucleophilic precursor readily undergoes cyclization with various electrophiles. For instance, the reaction of benzene-1,2-dithiol with chloroacetyl chloride in the presence of a base leads to the formation of 1,3-benzodithiol-2-one (B13926623). Similarly, reacting vicinal dithiols like 1,2-benzenedithiol (B97157) with isothiocyanates provides a common route to This compound-2-thione (B1218078) derivatives. These reactions capitalize on the dual nucleophilicity of the thiol groups to form the stable five-membered ring.

Reactions of o-Phenylenediamine (B120857) with Carbon Disulfide

The reaction between o-phenylenediamine and carbon disulfide is a well-established method for synthesizing sulfur-containing heterocyclic compounds. While this reaction is widely known for producing 2-mercaptobenzimidazole, modifications can steer the synthesis towards the this compound framework. Specifically, the synthesis of this compound-2-thione can be achieved through the reaction of o-phenylenediamine with carbon disulfide, often in the presence of elemental sulfur.

Reactions with Chloroacetyl Chloride

Chloroacetyl chloride serves as a key reagent in the synthesis of certain this compound derivatives. Its reaction with 2-mercaptobenzothiazole (B37678) is a step in the synthesis of more complex heterocyclic systems. More directly, the condensation of benzene-1,2-dithiol with chloroacetyl chloride in a basic medium is a documented method for preparing 1,3-benzodithiol-2-one. This reaction is an example of forming the heterocyclic ring by introducing a one-carbon unit (from the acetyl group) that becomes the C2 position of the dithiole ring.

Phosphine-Triggered General Base Catalysis for Benzannulated Rings

A more advanced and atom-economical approach involves a phosphine-initiated general base catalysis pathway. This method facilitates the double-Michael reaction of allenes with various dinucleophiles, including 1,2-benzenedithiol. The reaction, most efficiently catalyzed by trimethylphosphine (B1194731), yields C2-functionalized 1,3-benzodithioles under mild and operationally simple conditions. Mechanistic studies indicate that the phosphine (B1218219) activates the allene, which then undergoes a tandem reaction with the dinucleophile, resulting in the formation of the benzannulated five-membered ring in good to excellent yields. This strategy is versatile, allowing for the synthesis of six different types of benzannulated 1,3-diheteroatom rings.

Treatment of Epoxides with Potassium Ethyl Xanthogenate

A novel procedure for the synthesis of 1,3-dithiolane-2-thiones, which are cyclic trithiocarbonates, involves the treatment of epoxides with potassium ethyl xanthogenate (KSC(S)OEt). This method can be applied to synthesize saturated analogues of the benzodithiole system. For example, reacting cyclohexene (B86901) oxide with potassium ethyl xanthogenate yields hexahydro-1,3-benzodithiole-2-thione. The reaction proceeds via the nucleophilic opening of the epoxide ring by the xanthate, followed by an intramolecular cyclization to form the 1,3-dithiolane-2-thione structure. This method is noted for being simple, safe, and utilizing commercially available reagents.

| Route | Starting Materials | Key Reagents | Product Example | Reference(s) |

| Cyclization with Vicinal Dithiols | Benzene-1,2-dithiol | Chloroacetyl Chloride | 1,3-Benzodithiol-2-one | |

| Reaction of o-Phenylenediamine | o-Phenylenediamine | Carbon Disulfide, Sulfur | This compound-2-thione | |

| Reaction with Chloroacetyl Chloride | Benzene-1,2-dithiol | Chloroacetyl Chloride | 1,3-Benzodithiol-2-one | |

| Phosphine-Triggered Catalysis | 1,2-Benzenedithiol, Allenoate | Trimethylphosphine (PMe₃) | C2-Functionalized 1,3-Benzodithioles | |

| Epoxide Treatment | Cyclohexene oxide | Potassium Ethyl Xanthogenate | Hexahydro-1,3-benzodithiole-2-thione |

Targeted Synthesis of Functionalized this compound Derivatives

Beyond the formation of the core structure, significant research has focused on the targeted synthesis of this compound derivatives with specific functionalities. These derivatives are often designed for applications in materials science, particularly as components of organic conductors and redox-active systems.

One common strategy is the functionalization at the C2 position. For example, 2-butoxy-1,3-benzodithiole can be synthesized through a two-step process involving the deprotonation of this compound with an alkali metal to form a nucleophilic intermediate, which is then alkylated with a butyl halide like 1-bromobutane. Similarly, methyl this compound-2-carboxylate is prepared by reacting the parent heterocycle with methyl chloroformate in the presence of a base.

More complex functionalization has been achieved for advanced applications. An efficient synthetic approach has been reported for a symmetrically functionalized tetrathiafulvalene (B1198394) (TTF) derivative bearing two diamine moieties, starting from a substituted this compound precursor. This highlights the role of this compound as a crucial building block in the construction of large, π-conjugated donor-acceptor arrays for molecular electronics.

Furthermore, modern catalytic methods have expanded the scope of accessible derivatives. A switchable copper-catalyzed reaction between 2-bromo-benzothioamides and elemental sulfur (S₈) provides a route to benzodithiole derivatives. These products can be subsequently transformed via acidic hydrolysis into other valuable derivatives like 3H-benzo[c] Current time information in Los Angeles, CA, US.dithiol-3-ones, demonstrating a modular approach to functionalized systems.

| Derivative | Synthetic Approach | Key Reagents/Steps | Reference(s) |

| 2-Butoxy-1,3-benzodithiole | Nucleophilic substitution/Alkylation | 1. Alkali metal (e.g., KOH) 2. 1-Bromobutane | |

| Methyl this compound-2-carboxylate | Esterification | Methyl chloroformate, base | |

| Diamino-TTF derivatives | Multi-step synthesis from functionalized benzodithiole | Schiff-base reactions on a diamino-1,3-benzodithiole precursor | |

| 3H-Benzo[c] Current time information in Los Angeles, CA, US.dithiol-3-ones | Copper-catalyzed cyclization followed by hydrolysis | 1. 2-Bromo-benzothioamide, S₈, CuI 2. Acidic hydrolysis |

Synthesis of this compound-2-thione and its Derivatives

A common route to this compound-2-thione involves the reaction of isothiocyanates with vicinal dithiols like 1,2-benzenedithiol. This method is noted for producing high-purity products. Another approach is the thermolysis of thieno[2,3-d]-1,2,3-thiadiazoles in the presence of carbon disulfide. The reaction temperature is a critical factor in this synthesis, with optimal yields of this compound-2-thione being achieved at temperatures around 235-240°C. Below 220°C, the starting material remains largely unreacted.

Derivatives of this compound-2-thione can be prepared through various reactions. For instance, it can undergo cyclocondensation with isothiocyanates to yield products like 1,3-dithiolane-2-thione. It also reacts with benzyne (B1209423), which can be generated from 2-carboxybenzenediazonium chloride, to form novel bicyclic sulfonium (B1226848) salts.

| Starting Material | Reagent(s) | Product | Yield (%) | Ref |

| Benzo-1,2,3-thiadiazole | Carbon disulfide | This compound-2-thione | 67 | |

| 1,2-Benzenedithiol | Isothiocyanates | This compound-2-thione | High Purity | |

| Thieno[2,3-d]-1,2,3-thiadiazoles | Carbon disulfide | Thieno[2,3-d]-1,3-dithiol-2-thiones | - |

Synthesis of 2-Alkoxy-1,3-benzodithioles

2-Alkoxy-1,3-benzodithioles are readily accessible and serve as precursors for 1,3-benzodithiolium salts. A one-step synthesis method for these compounds has been developed. These compounds can be treated with acids in acetic anhydride (B1165640) to produce various salts of the 1,3-benzodithiolylium ion in excellent yields.

Synthesis of Silicon- and Tin-Substituted 1,3-Benzodithioles

Silicon- and tin-substituted 1,3-benzodithioles have been synthesized as part of research into new electron donors. The synthesis of silicon-linked 1,3-benzodithioles involves the deprotonation of this compound followed by treatment with organosilicon halides. For example, reaction with difluorodiisopropylsilane yields a silicon-linked dimer. Similarly, deprotonation of 2-(trimethylsilyl)-1,3-benzodithiole and subsequent reaction with dichlorodimethylsilane (B41323) affords another silicon-substituted derivative. Tin-substituted analogues are also prepared through similar deprotonation and substitution reactions.

| Starting Material | Reagent(s) | Product | Yield (%) | Ref |

| This compound | 1. BuLi 2. Difluorodiisopropylsilane | Bis(1,3-benzodithiol-2-yl)diisopropylsilane | 66 | |

| 2-(Trimethylsilyl)-1,3-benzodithiole | 1. BuLi 2. Dichlorodimethylsilane | Bis(2-(trimethylsilyl)-1,3-benzodithiol-2-yl)dimethylsilane | 38 |

Convergent Routes to 1,3-Dithiolan-2-ones

A convergent approach for synthesizing 1,3-dithiolan-2-ones has been described, which is based on the radical addition of xanthates to allylic acetates. This method is advantageous due to its modularity, use of inexpensive starting materials, and atom economy, as both sulfur atoms from the xanthate are incorporated into the final product. The process involves the addition of a xanthate to an allylic acetate, followed by an ionic ring closure facilitated by acids like methanesulfonic acid and acetic acid.

Copper-Catalyzed Approaches to Benzodithiole Derivatives

Copper catalysis has emerged as a powerful tool for the synthesis of various benzodithiole derivatives. These methods often involve the formation of carbon-sulfur bonds through cross-coupling reactions.

Reaction of 2-Bromo-benzothioamides with S8

A copper-catalyzed reaction between 2-bromo-benzothioamides and elemental sulfur (S8) provides access to 3H-benzo[c] Current time information in Bangalore, IN.dithiol-3-imines. This reaction proceeds via an unexpected sulfur rearrangement. The process is typically catalyzed by a copper(I) source, such as CuI, in the presence of a base like cesium carbonate. The choice of copper source, base, and ligand can significantly influence the reaction yield. For example, CuI has been found to be a superior catalyst compared to other copper(I) and copper(II) sources.

| Copper Source | Base | Ligand | Solvent | Yield (%) | Ref |

| CuI | Pyridine | - | Pyridine | 46 | |

| CuI | Cs2CO3 | o-phen | DMF | up to 91 | |

| CuBr | Pyridine | - | Pyridine | Lower than CuI | |

| CuCl | Pyridine | - | Pyridine | Lower than CuI | |

| CuOAc | Pyridine | - | Pyridine | Lower than CuI | |

| CuBr2 | Pyridine | - | Pyridine | 0 | |

| Cu(OAc)2 | Pyridine | - | Pyridine | 0 |

One-Pot, Three-Component Routes to Push-Pull 1,3-Benzodithiol-2-ylidenes

An efficient one-pot, three-component synthesis has been developed for novel push-pull 1,3-benzodithiol-2-ylidenes. This method involves the reaction of active methylene (B1212753) compounds with carbon disulfide in the presence of a base like sodium hydride. The resulting dithioate salt then undergoes an in situ copper-catalyzed bis-C-S coupling with 1-bromo-2-iodobenzenes. This methodology is notable for its use of readily available starting materials and its tolerance of a broad range of functional groups.

Synthesis of Δ²,²'-bis(1,3-benzodithiolidene) Derivatives

The synthesis of Δ²,²'-bis(1,3-benzodithiolidene), also known as dibenzotetrathiafulvalene (B188372) (DBTTF), and its derivatives can be achieved through the dimerization of this compound precursors. A primary method involves the base-induced dimerization of 1,3-benzodithiolylium salts.

One common approach is the treatment of 1,3-benzodithiolylium tetrafluoroborate (B81430) with tertiary amines. The reaction of 1,3-benzodithiolylium tetrafluoroborate with bases such as triethylamine (B128534) or N,N-dimethylformamide results in the formation of dibenzotetrathiafulvalene. This reaction proceeds via the deprotonation of the 1,3-benzodithiolylium cation to form a carbene intermediate, which then dimerizes.

A more general and versatile synthesis begins with anthranilic acids. In this multi-step process, the anthranilic acid is first converted into a 2-alkoxy-1,3-benzodithiole. This is typically achieved through aprotic diazotization of the anthranilic acid with an alkyl nitrite (B80452) (e.g., isopentyl nitrite) in the presence of carbon disulfide and an alcohol. The resulting 2-alkoxy-1,3-benzodithiole is then treated with a strong acid, such as tetrafluoroboric acid, to generate the corresponding 1,3-benzodithiolylium tetrafluoroborate salt. The final step is the treatment of this salt with a base to afford the desired dibenzotetrathiafulvalene derivative.

Below is a table summarizing the synthetic approaches to Δ²,²'-bis(1,3-benzodithiolidene) derivatives.

| Starting Material | Reagents | Product | Reference |

| 1,3-Benzodithiolylium tetrafluoroborate | Tertiary amines (e.g., triethylamine), N,N-Dimethylformamide | Δ²,²'-bis(1,3-benzodithiolidene) | , |

| Anthranilic acids | 1. Isopentyl nitrite, CS₂, Isopentyl alcohol2. HBF₄3. Base | Δ²,²'-bis(1,3-benzodithiolidene) derivatives | , |

Preparation of 1,3-Benzodithiolylium Salts

1,3-Benzodithiolylium salts are stable carbocations that serve as important intermediates in the synthesis of various this compound derivatives. There are several reliable methods for their preparation.

A widely used method involves the acid-catalyzed reaction of 2-substituted 1,3-benzodithioles. Specifically, 2-alkoxy- or 2-alkylthio-1,3-benzodithioles are treated with a strong acid, such as tetrafluoroboric acid or perchloric acid, often in a solvent like acetic anhydride. This process leads to the formation of the corresponding 1,3-benzodithiolylium salts in excellent yields. The 2-alkoxy-1,3-benzodithioles themselves can be synthesized from the reaction of benzyne with carbon disulfide in the presence of an alcohol.

An alternative pathway to 1,3-benzodithiolylium salts is through hydride abstraction from this compound. This is accomplished by reacting this compound with a strong hydride acceptor, such as trityl tetrafluoroborate (triphenylmethyl tetrafluoroborate). This reaction directly yields the 1,3-benzodithiolylium tetrafluoroborate salt.

The following table outlines the key methods for the preparation of 1,3-benzodithiolylium salts.

| Starting Material | Reagents | Product | Reference |

| 2-Alkoxy-1,3-benzodithioles | Strong acid (e.g., HBF₄, HClO₄) in Acetic Anhydride | 1,3-Benzodithiolylium salts | , , |

| 2-Alkylthio-1,3-benzodithioles | Strong acid (e.g., HBF₄, HClO₄) in Acetic Anhydride | 1,3-Benzodithiolylium salts | |

| This compound | Trityl tetrafluoroborate | 1,3-Benzodithiolylium tetrafluoroborate | , , |

Synthesis of 2-(Thiopyran-4-ylidene)-1,3-benzodithiole

The synthesis of 2-(thiopyran-4-ylidene)-1,3-benzodithiole and its derivatives has been reported as part of the development of new p-type organic semiconductors. The synthetic route is a multi-step process, which is outlined below.

The synthesis begins with a substituted this compound, which is first converted into a dithiolium salt. For instance, a bromo-substituted this compound can be reacted with tetrafluoroboric acid (HBF₄) to yield the corresponding 1,3-benzodithiolylium tetrafluoroborate in high yield.

This dithiolium salt is then converted into a phosphonate (B1237965) ester. This is typically achieved by reacting the salt with a phosphite (B83602) reagent, such as triethylphosphite, which results in the formation of a diethyl phosphonate derivative.

The subsequent step is a Horner-Wadsworth-Emmons type reaction. The phosphonate is reacted with a ketone, specifically 4-oxothian (tetrahydro-4H-thiopyran-4-one), to form the thiopyran-ylidene-benzodithiole skeleton.

Finally, a dehydrogenation step is carried out to introduce the double bond in the thiopyran ring. A common reagent for this transformation is 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), which affords the target compound, 2-(thiopyran-4-ylidene)-1,3-benzodithiole. Further functionalization, such as Suzuki-Miyaura or Stille coupling reactions, can be performed on this core structure to introduce various aryl substituents.

A summary of a representative synthesis is provided in the table below.

| Step | Starting Material | Reagents | Product | Yield | Reference |

| 1 | 5-Bromo-1,3-benzodithiole | HBF₄ | 5-Bromo-1,3-benzodithiolylium tetrafluoroborate | 89% | |

| 2 | 5-Bromo-1,3-benzodithiolylium tetrafluoroborate | Triethylphosphite | Diethyl (5-bromo-1,3-benzodithiol-2-yl)phosphonate | 73% | |

| 3 | Diethyl (5-bromo-1,3-benzodithiol-2-yl)phosphonate | 4-Oxothian | 5-Bromo-2-(thian-4-ylidene)-1,3-benzodithiole | 94% | |

| 4 | 5-Bromo-2-(thian-4-ylidene)-1,3-benzodithiole | DDQ | 5-Bromo-2-(thiopyran-4-ylidene)-1,3-benzodithiole | 73% |

Mechanistic Investigations in 1,3 Benzodithiole Chemistry

Reaction Mechanisms in Synthetic Pathways

Phosphine-Triggered General Base Catalysis Mechanism

A notable method for synthesizing C2-functionalized benzannulated 1,3-diheteroatom five-membered rings, including 1,3-benzodithioles, involves the double-Michael reaction of allenes with various dinucleophiles. This process is efficiently facilitated by a catalytic amount of trimethylphosphine (B1194731). Mechanistic studies have revealed a phosphine-triggered general base catalysis pathway.

The proposed mechanism begins with the nucleophilic addition of the phosphine (B1218219) to an allenoate, forming a phosphonium (B103445) enolate. This intermediate is then protonated by a pronucleophile, leading to the formation of a nucleophile/phosphonium salt pair. Unlike reactions catalyzed by triphenylphosphine (B44618) which can proceed through a γ-umpolung addition, the more electron-rich trimethylphosphine does not facilitate this pathway. Instead, a general base catalysis mechanism is operative, leading to the double-Michael adduct. This atom-economical reaction is operationally simple and provides the desired heterocyclic products in good to excellent yields under mild conditions.

Table 1: Key Features of Phosphine-Triggered General Base Catalysis

| Feature | Description |

| Catalyst | Trimethylphosphine |

| Reactants | Allenes and Dinucleophiles (e.g., 1,2-benzenedithiol) |

| Product | C2-functionalized 1,3-Benzodithioles |

| Mechanism Type | General Base Catalysis |

| Key Intermediate | Phosphonium enolate |

Proposed Mechanisms for Copper-Catalyzed Benzodithiole Synthesis

Copper-catalyzed reactions have emerged as a versatile strategy for the synthesis of benzodithiole derivatives. One such method involves the reaction of 2-bromo-benzothioamides with elemental sulfur (S₈) in the presence of a copper catalyst and a base like cesium carbonate. This reaction proceeds through an unexpected sulfur rearrangement.

A proposed mechanism for this transformation is detailed below:

Initially, the 2-bromo-benzothioamide is deprotonated by the base to form an anion.

An intramolecular copper-catalyzed Ullmann coupling then occurs, leading to a benzothietane-2-imine intermediate.

This is followed by the cleavage of a carbon-sulfur bond, resulting in a ring-opened thiophenolate.

The thiophenolate intermediate then reacts with S₈ to form an S-S bond.

Finally, an addition/elimination process yields the 3H-benzo[c] dithiol-3-imine product.

An alternative mechanistic pathway has also been considered, which involves the initial formation of a copper thiolate adduct. This adduct then undergoes oxidative addition into the carbon-bromine bond to form a five-membered cupracycle intermediate.

Table 2: Proposed Intermediates in Copper-Catalyzed Benzodithiole Synthesis

| Intermediate | Description |

| Anion of 2-bromo-benzothioamide | Formed by deprotonation. |

| Benzothietane-2-imine | Formed via intramolecular Ullmann coupling. |

| Ring-opened thiophenolate | Results from C-S bond cleavage. |

| Copper thiolate adduct | Alternative initial intermediate. |

| Five-membered cupracycle | Formed via oxidative addition in the alternative pathway. |

Mechanisms for Conversion of 1,3-Dithiolan-2-ones to 1,3-Benzodithiole-2-thiones

The conversion of cis-perhydro-1,3-benzodithiol-2-one to cis-perhydro-1,3-benzodithiole-2-thione can be achieved by reaction with potassium O-methyl dithiocarbonate. A proposed mechanism for this transformation involves cyclohexane-cis-1,2-dithiol as a key intermediate.

Similarly, the conversion of other cyclic thionocarbonates and oxathiolanones to trithiocarbonates is believed to proceed through a mechanism involving nucleophilic attack on the carbonyl or thiocarbonyl group. This attack leads to the formation of an intermediate episulfide. The stereochemistry of the starting material is retained in the product, supporting this mechanistic proposal. For instance, the reaction of cis- and trans-forms of 4,5-dimethyl-1,3-oxathiolan-2-one and its derivatives yield the corresponding trithiocarbonates with retention of configuration. The necessity of forming an episulfide intermediate is highlighted by the observation that cis-perhydro-1,3-benzoxathiole-2-thione, which cannot form an episulfide due to steric constraints, does not yield the corresponding dithiole-2-thione.

Mechanistic Studies of Oxidations of 1,3-Benzodithioles

The oxidation of 1,3-benzodithioles can lead to various products depending on the reaction conditions and the oxidizing agent used. For example, the cytochrome P-450-catalyzed oxidation of 1,3-benzodioxoles, a related class of compounds, produces carbon monoxide as a minor product. Mechanistic studies using isotopically labeled substrates have shown that the methylenic carbon of the 1,3-benzodioxole (B145889) ring is the source of the carbon atom in carbon monoxide. The proposed mechanism involves the initial monooxygenation to a 2-hydroxy derivative, which then forms a 2-hydroxyphenyl formate (B1220265) intermediate that can subsequently yield either carbon monoxide or formate.

In a different context, the oxidation of dithiomalondianilide to form a dithiolo[3,4-b]pyridine system has been studied. The proposed mechanism involves the deprotonation of a carbon atom followed by the addition of molecular oxygen to a sulfur atom, forming a peroxysulfenic acid intermediate. Subsequent deprotonation and intramolecular nucleophilic substitution at the sulfur atom of the hydroperoxide anion lead to the formation of a disulfide bond, releasing hydrogen peroxide.

Mechanistic Insights into Palladium-Catalyzed Cycloaddition and Enyne Metathesis

While not directly involving this compound in all cases, the principles of palladium-catalyzed cycloaddition and enyne metathesis are relevant to the synthesis of complex heterocyclic systems. Enyne metathesis is a powerful bond reorganization reaction between an alkyne and an alkene, typically catalyzed by ruthenium or other transition metals, to form a 1,3-diene.

The generally accepted mechanism for ruthenium-catalyzed enyne metathesis involves the following steps:

The metal carbene catalyst undergoes a [2+2] cycloaddition with the alkyne to form a metallacyclobutene intermediate.

This intermediate undergoes a retro-cycloaddition to form a new double bond and a new metal carbene.

The newly formed carbene then reacts with the alkene moiety in an intramolecular fashion to form a metallacyclobutane.

A final retro-cycloaddition releases the 1,3-diene product and regenerates the metal carbene catalyst.

This "yne-then-ene" pathway is driven by the formation of a thermodynamically stable conjugated diene. However, an "ene-then-yne" mechanism is also possible, particularly with ruthenium-based catalysts.

Gas-Phase Reactivity and Fragmentation Pathways of this compound Anions

Tandem mass spectrometry and density functional theory (DFT) calculations have been employed to investigate the gas-phase reactivity of isomeric this compound anions. When this compound, dideuterated at the dithioacetal carbon, is ionized under negative ion chemical ionization (NICI) conditions, two distinct isomeric anions are formed: one by the abstraction of an ortho-phenylic proton and the other by the abstraction of a deuteron (B1233211).

These two carbanions exhibit different fragmentation patterns upon collision-induced dissociation, confirming their existence as non-interconverting species in the gas phase. DFT calculations have shown that the dithioacetal anion is thermodynamically more stable than the phenylic anion.

The nucleophilic reactivity of these isomeric anions has been probed through their reactions with carbon disulfide (CS₂). The resulting adduct anions display characteristic fragmentations that reveal a difference in reactivity: the dithioacetal anion reacts regioselectively at the carbon atom, while the ortho-phenylic anion reacts at a sulfur atom. These experimental observations are supported by DFT calculations, which provide a rationalization for the observed differences in reactivity and the formation of diagnostic fragment ions.

Table 3: Comparison of Isomeric this compound Anions

| Property | Dithioacetal Anion | o-Phenylic Anion |

| Formation | Abstraction of a deuteron from C2 | Abstraction of an o-phenylic proton |

| Relative Stability (DFT) | More stable | Less stable |

| Reactivity with CS₂ | Regioselective at Carbon | Regioselective at Sulfur |

Electron Transfer Mechanisms in Derivatives

The chemistry of this compound derivatives is significantly characterized by their engagement in electron transfer (ET) processes. The presence of sulfur atoms within the dithiole ring confers notable redox activity, making these compounds and their derivatives subjects of interest in materials science and mechanistic organic chemistry. These derivatives can participate in single-electron transfer (SET) events, forming radical species, and are integral to the formation of charge-transfer complexes.

The redox behavior is a cornerstone of their mechanistic investigations. The dithiole ring's ability to be oxidized or reduced is central to its utility. For instance, derivatives can be oxidized to form sulfoxides or sulfones under mild conditions. The electron-donating nature of the sulfur atoms facilitates the loss of electrons, leading to the formation of radical cations or dications. This property is fundamental to their application in organic electronics, where they can enhance electrical conductivity.

Mechanistic studies have shown that electron transfer can be initiated through various methods, including electrochemical oxidation and photoinduced processes. In photoredox catalysis, for example, single-electron transfer is a primary mechanism where radical species are generated. The feasibility of a photoinduced electron transfer can often be predicted by considering the redox potentials of the involved species.

Furthermore, the structure of this compound derivatives can be tailored to fine-tune their redox properties. The fusion of aromatic or heteroaromatic rings and the introduction of various substituents can alter the electron density and steric environment around the dithiole core, thereby influencing the stability of the resulting radical ions and the potential at which electron transfer occurs.

Research Findings on Redox Behavior

Detailed electrochemical studies, such as cyclic voltammetry, have been instrumental in quantifying the redox behavior of this compound derivatives. These studies reveal the potentials at which single or multiple electron transfers occur. For example, derivatives of tetrathiafulvalene (B1198394) (TTF), which are closely related to and can be synthesized from 1,3-dithiole precursors, exhibit characteristic reversible single-electron redox waves corresponding to the stepwise formation of a radical cation and a dication.

The following table summarizes the oxidation potentials for selected 1,3-dithiole derivatives, illustrating the influence of molecular structure on their redox properties.

| Compound | Oxidation Potential (mV) | Characteristics |

| Thienobenzodithiole-2-thione derivative (Compound 3 in source ) | +1170 | Irreversible single electron oxidation. The electron-withdrawing thione group leads to a high oxidation potential. |

| Tetrathiafulvalene (TTF) derivative (Compound 27 in source ) | +900 | Irreversible single electron oxidation. |

| Fused TTF derivative (Compound 25 in source ) | +260 and +720 | Two reversible single-electron redox waves, forming the radical cation and dication, respectively. |

| 1,1′-bis(1,3-dithiafulvalene)ferrocenes (Compounds 8, 10, 11 in source ) | Multiple Waves | Exhibit two or three oxidation waves, indicating complex, multi-step electron transfer processes. |

Data sourced from cyclic voltammetry studies.

Charge-Transfer Complexes

A significant aspect of the electron transfer mechanism in this compound derivatives is their ability to form charge-transfer (CT) complexes. In these complexes, the benzodithiole moiety acts as an electron donor, transferring electron density to an electron acceptor molecule. This interaction is crucial for the enhanced electrical properties observed in materials containing these derivatives.

A notable application is in polymer blends. When this compound-2-carboxylic acid, methyl ester was blended with poly(3-hexylthiophene) (P3HT), a significant increase in electrical conductivity was observed. This enhancement is attributed to the formation of charge-transfer complexes between the benzodithiole unit and the P3HT polymer backbone, which facilitates charge transport through the material.

The following table demonstrates the effect of a this compound derivative on the conductivity of a polymer blend.

| Polymer Blend Composition | Conductivity (S/cm) |

| P3HT + 1% this compound-2-carboxylic acid, methyl ester | 0.01 |

| P3HT + 5% this compound-2-carboxylic acid, methyl ester | 0.05 |

Data sourced from a study on polymer blends.

These mechanistic investigations underscore the rich redox chemistry of this compound derivatives, driven by single-electron transfer and the formation of charge-transfer complexes. This behavior not only provides a fundamental understanding of their reactivity but also paves the way for their application in advanced materials.

Advanced Reactivity and Transformation Studies of 1,3 Benzodithiole Systems

Reactions with Nucleophilic Reagents

The reactivity of 1,3-benzodithiole systems towards nucleophiles is prominently demonstrated through the reactions of the 1,3-benzodithiolylium cation. This cation, readily prepared from 2-alkoxy or 2-alkylthio-1,3-benzodithioles by treatment with acids, is highly electrophilic at the C2 position. Studies show that 1,3-benzodithiolylium tetrafluoroborate (B81430) reacts with a diverse array of nucleophilic reagents, resulting in the formation of the corresponding 2-substituted 1,3-benzodithioles in good yields.

The nucleophilic attack consistently occurs at the C2 position of the dithiolylium ring. This reactivity has been exploited for the synthesis of a wide variety of this compound derivatives. For example, reactions with alcohols and water yield 2-alkoxy and 2-hydroxy derivatives, respectively. Similarly, thiols and hydrogen sulfide (B99878) produce 2-alkylthio and 2-mercapto adducts.

A broad range of other nucleophiles have been successfully employed, including primary and secondary amines, ammonia, electron-rich aromatic compounds (like N,N-dimethylaniline), and compounds with active methylene (B1212753) groups. Furthermore, Grignard reagents react with 1,3-benzodithiolylium salts to afford 2-alkyl or 2-aryl substituted 1,3-benzodithioles. A specialized derivative, 2-fluoro-1,3-benzodithiole-1,1,3,3-tetraoxide, has been developed as an effective reagent for the nucleophilic monofluoromethylation of aldehydes.

| Nucleophile Category | Specific Reagent Example | Product Type | Reference |

| Alcohols/Water | Methanol, Water | 2-Alkoxy/2-Hydroxy-1,3-benzodithiole | |

| Thiols | Ethanethiol | 2-Ethylthio-1,3-benzodithiole | |

| Amines | Aniline, Piperidine | 2-Amino-1,3-benzodithiole derivatives | |

| Organometallics | Phenylmagnesium bromide (Grignard) | 2-Phenyl-1,3-benzodithiole | |

| Active Methylene | Malononitrile | 2-(Dicyanomethylene)-1,3-benzodithiole | |

| Electron-Rich Aromatics | N,N-Dimethylaniline | 2-(p-Dimethylaminophenyl)-1,3-benzodithiole | |

| Hydrides | Sodium borohydride | This compound |

Cyclocondensation Reactions

Cyclocondensation reactions provide a direct route to the this compound core structure. A notable and widely utilized method is the reaction of 1,2-benzenedithiol (B97157) with various thiocarbonyl compounds or their precursors. This reaction is particularly effective with isothiocyanates (ITCs), where the electrophilic central carbon of the ITC undergoes sequential nucleophilic attack by the two sulfhydryl groups of 1,2-benzenedithiol. The process forms a stable cyclic product, This compound-2-thione (B1218078), and has been developed into a sensitive analytical assay for quantifying ITCs and other related compounds like dithiocarbamates and carbon disulfide. The reaction is robust, and under specific conditions, quantitative conversion to this compound-2-thione can be achieved for a variety of ITCs.

Another synthetic approach involves the reaction of benzodithiol-3-ones with amidines, mediated by triphenylphosphine (B44618) (PPh₃), to construct more complex fused heterocyclic systems like 4H-benzo[e] thiazin-4-ones. This transformation proceeds via a proposed mechanism involving the reaction of the benzodithiol-3-one with PPh₃ to form a reactive intermediate that is subsequently trapped by the amidine, leading to intramolecular cyclization.

Oxidative Transformations

The sulfur atoms in the this compound ring are susceptible to oxidation, leading to the formation of sulfoxides and other transformed products. The nature of the final product is highly dependent on the oxidant used and the substituents on the this compound core.

Oxidation with Lead Tetraacetate

Lead tetraacetate (LTA) has been shown to be an effective oxidizing agent for this compound derivatives. The oxidation of 2,2-disubstituted 1,3-benzodithioles, such as 2,2-dialkyl and spiro[this compound-2,1'-cycloalkane] derivatives, with LTA primarily yields the corresponding sulfoxides and disulfoxides. The stereochemistry of these oxidized products has been successfully elucidated using NMR spectroscopy.

However, when the substituent at the C2 position contains an aryl group, such as in 2-methyl-2-aryl derivatives, the reaction pathway becomes more complex. While sulfoxides are formed as minor products, the main products arise from oxidative attack on the methyl group, leading to acetoxy, formyl, and carboxylic acid derivatives, as well as products from ring cleavage. For 2,2-diaryl derivatives, ring cleavage products become predominant, with only small amounts of sulfoxides being formed. This indicates that the substitution pattern at C2 significantly influences the reactivity of the this compound system towards LTA oxidation.

| Starting Material | Reaction Conditions | Major Product(s) | Reference |

| 2-Isopropyl-2-methyl-1,3-benzodithiole | LTA, Acetic Acid, 25°C, 48h | 2-Isopropyl-2-methyl-1,3-benzodithiole 1-oxide | |

| 2-Butyl-2-methyl-1,3-benzodithiole | LTA, Acetic Acid, 80°C, 48h | 2-Butyl-2-methyl-1,3-benzodithiole 1-oxide | |

| 2-Hexyl-2-methyl-1,3-benzodithiole | LTA, Acetic Acid, 80°C, 48h | 2-Hexyl-2-methyl-1,3-benzodithiole 1-oxide | |

| 2-Methyl-2-phenyl-1,3-benzodithiole | LTA, Acetic Acid | Ring cleavage and side-chain oxidation products |

Oxidative Dehydrogenative Cyclization Reactions

Oxidative dehydrogenative cyclization represents a powerful strategy for constructing complex heterocyclic systems from this compound precursors or related structures. These reactions often involve the formation of new C-C, C-N, or N-S bonds under oxidative conditions. For instance, 2-mercaptobenzamides can undergo intramolecular oxidative dehydrogenative cyclization to yield benzo[d]isothiazol-3(2H)-ones, a reaction catalyzed by Cu(I) under an oxygen atmosphere, which involves the formation of a new N-S bond.

Another relevant transformation is the PPh₃-mediated cyclization reaction of benzodithiol-3-ones with amidines, which efficiently produces 4H-benzo[e] thiazin-4-one derivatives. This reaction proceeds through the formation of a new C-N and C-S bond, constructing a six-membered thiazine (B8601807) ring fused to the benzodithiole system. These methods highlight the utility of the benzodithiole framework in building molecular complexity through oxidative cyclization pathways.

Electrophilic Reactions

While much of the chemistry of this compound centers on the electrophilicity of its C2 position (as the dithiolylium cation), the fused benzene (B151609) ring can also participate in electrophilic aromatic substitution (SEAr) reactions. The dithiole moiety acts as a substituent on the benzene ring, influencing its reactivity and the regioselectivity of the substitution.

Ring-Opening and Ring-Cleavage Reactions

The this compound ring, while generally stable, can undergo ring-opening or cleavage under specific reaction conditions. As mentioned previously, the oxidation of 2,2-diaryl and 2-methyl-2-aryl-1,3-benzodithioles with lead tetraacetate leads to significant formation of ring cleavage products. This cleavage is thought to occur after initial oxidation at the sulfur atoms or attack at the C2 position.

A different mode of ring-opening has been observed in copper-catalyzed reactions. A proposed mechanism for the synthesis of benzodithiole derivatives from 2-bromo-benzothioamides involves an initial reaction to form a copper thiolate adduct, which then undergoes a transformation leading to the cleavage of a C–S bond. This generates a ring-opened thiophenolate intermediate, which then re-closes to form the final product, sometimes after rearrangement. These examples show that the integrity of the dithiole ring can be compromised under both strong oxidative and specific catalytic conditions, providing pathways to either degradation products or rearranged isomeric structures.

Intramolecular Cyclization and Rearrangements

The this compound framework is not only a building block but also a participant in complex molecular transformations, including intramolecular cyclizations and rearrangements that lead to novel heterocyclic systems. These reactions often proceed through reactive intermediates, such as cations or radicals, and can be triggered by acid catalysis, metal catalysis, or photochemical activation.

A notable example involves the acid-catalyzed intramolecular rearrangement of 1,3-dithiole derivatives. For instance, studies on 4,5-bis(2-thienylhydroxymethyl)-1,3-dithiole-2-thione have shown that in the presence of perchloric acid, the diol undergoes an intramolecular rearrangement to yield a ring-fused product. The proposed mechanism suggests that this process is initiated by the protonation of a hydroxyl group, followed by water elimination to form an allylic carbocation. This cation then undergoes an electrophilic attack on the thiophene (B33073) ring, leading to a new C-C bond and a six-membered ring. This type of rearrangement shares similarities with the classic pinacol (B44631) rearrangement, involving a 1,2-migration of a substituent.

Copper-catalyzed reactions have also been employed to facilitate intramolecular cyclizations leading to the formation of benzodithiole-containing systems. A switchable copper-catalyzed method has been developed for synthesizing benzodithioles from 2-bromo-benzothioamides and elemental sulfur (S₈). This reaction proceeds through a proposed cascade mechanism involving the formation of a key benzothietane-2-imine intermediate, followed by ring-opening to a thiophenolate, reaction with sulfur, and a final addition/elimination step to form the benzodithiole ring system. This process represents a significant rearrangement leading to the construction of the core heterocyclic structure.

Furthermore, 1,3-benzodithiolium cations are effective mediators for cyclization reactions. These highly reactive electrophilic species can be generated and subsequently trapped by intramolecular nucleophiles to construct polycyclic aromatic compounds.

Another significant transformation is the PPh₃-mediated cyclization of benzodithiol-3-ones with amidines. This reaction provides an efficient route to 4H-benzo[e] thiazin-4-ones. The reaction is believed to proceed via the formation of a phosphonium (B103445) intermediate, which undergoes intramolecular nucleophilic attack, followed by reaction with the amidine and subsequent cyclization and elimination to yield the final product.

Table 1: Examples of Intramolecular Cyclization and Rearrangement Reactions

| Starting Material(s) | Reagents/Conditions | Product(s) | Research Finding | Citation |

|---|---|---|---|---|

| 4,5-bis(2-thienylhydroxymethyl)-1,3-dithiole-2-thione | Perchloric acid (HClO₄) | Ring-fused thieno[2,3-f] benzodithiole derivative | Acid-catalyzed intramolecular rearrangement via an allylic carbocation intermediate. | |

| 2-Bromo-benzothioamides, Elemental Sulfur (S₈) | CuI, o-phenanthroline, Cs₂CO₃, DMF, 100 °C | 3H-Benzo[c] dithiol-3-imines | Copper-catalyzed cascade reaction involving a sulfur rearrangement to form the dithiole ring. | |

| Benzodithiol-3-ones, Amidines | Triphenylphosphine (PPh₃), K₃PO₄ | 4H-Benzo[e] thiazin-4-ones | PPh₃-mediated cyclization for the construction of novel heterocyclic systems. |

Reactions for Masked Acyl Anion Equivalents (Umpolung)

The concept of "umpolung," or polarity inversion, allows for the reversal of the normal reactivity of a functional group. In the context of the this compound system, the C2 carbon, which is typically an electrophilic center in its dithiolium cation form, can be transformed into a nucleophilic center. This is achieved by deprotonation of the C2-hydrogen, creating a stabilized carbanion that serves as a masked acyl anion equivalent. This strategy provides a powerful tool for carbon-carbon bond formation, enabling the synthesis of various ketones and α-hydroxy esters.

The generation of these nucleophilic species is typically accomplished by treating a 2-substituted-1,3-benzodithiole with a strong base, such as n-butyllithium (n-BuLi). The resulting 2-lithio-1,3-benzodithiole is a potent nucleophile that can react with a wide range of electrophiles, including alkyl halides, aldehydes, ketones, and epoxides.

A key example is the use of 2-ethylthio-1,3-benzodithiole as a methoxycarbonyl anion equivalent. Deprotonation with n-BuLi generates an anion that readily attacks various carbonyl compounds, including enolizable and aromatic ketones. Subsequent hydrolysis of the resulting adduct, often facilitated by mercury(II) salts, unmasks the carbonyl group and yields α-hydroxy esters in good yields. This methodology has been successfully applied to convert acetophenone, benzophenone, and fluorenone into their corresponding α-hydroxy esters.

The versatility of 2-lithio-1,3-benzodithioles as acyl anion equivalents is further demonstrated in their reactions with trialkylboranes, which lead to the synthesis of secondary or tertiary alcohols after an oxidative workup. The reaction of the lithiated benzodithiole with the trialkylborane is followed by rearrangement and oxidation to furnish the alcohol product.

The stability and reactivity of the this compound moiety make it a valuable tool in synthetic organic chemistry, providing a reliable method for umpolung strategies. The subsequent cleavage of the dithioacetal to reveal the carbonyl functionality is a crucial step, and various methods using reagents like mercury(II) perchlorate (B79767) or (bis(trifluoroacetoxy)iodo)benzene have been developed for this purpose.

Table 2: Reactions of this compound as a Masked Acyl Anion Equivalent

| This compound Derivative | Base | Electrophile | Intermediate Adduct | Final Product (after hydrolysis) | Research Finding | Citation |

|---|---|---|---|---|---|---|

| 2-Ethylthio-1,3-benzodithiole | n-BuLi | Ketones (e.g., Acetophenone, Benzophenone) | 2-(1-Hydroxy-1-phenylethyl)-2-ethylthio-1,3-benzodithiole | α-Hydroxy esters (e.g., Methyl 2-hydroxy-2-phenylpropanoate) | Serves as a methoxycarbonyl anion equivalent for the synthesis of α-hydroxy esters. | |

| 2-Substituted-1,3-benzodithioles | n-BuLi | Alkyl Halides (e.g., Benzyl bromide) | 2-Alkyl-2-substituted-1,3-benzodithiole | Ketones | General method for generating acyl carbanion equivalents for C-C bond formation. | |

| 2-Alkyl-1,3-benzodithioles | n-BuLi | Trialkylboranes | Boronate complex | Secondary or Tertiary Alcohols | Reaction with organoboranes provides a route to complex alcohols. |

Coordination Chemistry and Metal Complexes of 1,3 Benzodithiole Ligands

1,3-Benzodithiol-2-one (B13926623) as a Ligand in Coordination Chemistry

1,3-Benzodithiol-2-one, a heterocyclic compound featuring a benzene (B151609) ring fused to a 1,3-dithiolane (B1216140) ring, serves as a versatile ligand in coordination chemistry. Its structure, containing sulfur atoms with available lone pairs of electrons, allows it to coordinate with various metal ions. This coordination ability makes it a valuable building block for the synthesis of more complex supramolecular structures. The interaction of 1,3-benzodithiol-2-one and its derivatives with metal centers can lead to the formation of stable complexes with potential applications in materials science and catalysis. For instance, derivatives like 3H-1,2-benzodithiol-3-one-1,1-dioxide are noted for their ability to form stable metal complexes, which are being explored for their utility in developing organic semiconductors and photovoltaic materials due to their favorable charge transport and stability properties.

Interaction Studies with Various Substrates for Complex Formation

The interaction of 1,3-benzodithiole derivatives with a variety of substrates is crucial for understanding their reactivity and potential to form metal complexes. Studies have shown that these compounds can effectively engage with different chemical species to form complex structures. For example, This compound-2-thione (B1218078) has been shown to interact with various substrates, which is a key aspect in understanding its applications in catalysis. The unique chemical reactivity of the this compound framework, characterized by its aromatic system and sulfur functionalities, allows it to participate in reactions that lead to the formation of complex derivatives.

Research has also explored the reactions of this compound derivatives with organometallic reagents. For instance, the reaction of benzyne (B1209423) with carbon disulfide can generate 1,3-benzodithiol-2-ylidene, a nucleophilic carbene. This carbene can be trapped by protonation to form the 1,3-benzodithiolylium ion, which can then react with nucleophiles to yield various products. These interaction studies provide fundamental insights into the mechanisms of complex formation involving this compound scaffolds.

Lanthanide Sandwich-Type Complexes with TTF-Fused Ligands

A significant area of research within the coordination chemistry of this compound involves the synthesis and characterization of lanthanide sandwich-type complexes. These complexes often incorporate tetrathiafulvalene (B1198394) (TTF)-fused ligands derived from this compound.

For example, a series of seven-coordinate lanthanide(III) sandwich-type mononuclear complexes have been synthesized using a π-conjugated TTF-Schiff base ligand. This ligand, specifically L²⁻ = 2,2′-((2-(4,5-bis(methylthio)-1,3-dithiol-2-ylidene)-1,3-benzodithiole-5,6-diyl)bis(nitrilomethylidyne)bis(4-chlorophenolate)), was combined with a tripodal ligand to form complexes with Dysprosium (Dy³⁺), Terbium (Tb³⁺), and Holmium (Ho³⁺). These complexes, with the general formula [(Lₑₜ)Ln(L)]·0.25H₂O, have been structurally and magnetically characterized. The dysprosium complex, in particular, exhibits field-induced slow relaxation of magnetization, a characteristic of single-molecule magnet (SMM) behavior. The incorporation of the redox-active TTF unit, which is based on the this compound framework, into these lanthanide complexes opens up possibilities for creating novel hybrid inorganic-organic materials with interesting magnetic properties.

Table 1: Examples of Lanthanide Sandwich-Type Complexes with TTF-Fused Ligands

| Lanthanide Ion (Ln³⁺) | Complex Number | Key Property |

| Dy³⁺ | 1 | Field-induced slow relaxation of magnetization (SMM behavior) |

| Tb³⁺ | 2 | Characterized by absorption spectra and electrochemical studies |

| Ho³⁺ | 3 | Characterized by absorption spectra and electrochemical studies |

Electrochemical Studies of Complexation with Metal Ions (e.g., Ni(II))

Electrochemical methods, particularly cyclic voltammetry, have been instrumental in studying the complexation of this compound derivatives with metal ions. These studies provide valuable information about the redox behavior of the ligands and their resulting metal complexes.

One such study investigated the complexation between 1,2-benzodithiole-3-thione and Nickel(II) ions in a mixed dimethylformamide (DMF)/water medium. The addition of increasing amounts of Ni(II) ions led to a modification in the intensity of the cathodic current of the dithiolethione compound without changing its reduction potential. However, a shift in the oxidation potential was observed, providing an "electrochemical signature" that confirmed the formation of a complex between the nickel ion and the dithiolic compound. This change in electrochemical properties upon addition of the metal ion is a clear indicator of complexation.

The redox behavior of Ni(II) complexes with various Schiff base ligands has been extensively studied, revealing that the electrochemical properties are significantly influenced by both structural and electronic factors of the ligands. Similar studies on other transition metal complexes, such as those with Cu(II) and Fe(II), have also demonstrated quasi-reversible single-electron transfer processes.

Spectroscopic Characterization of Metal Complexes

A variety of spectroscopic techniques are employed to characterize the structure and bonding in metal complexes of this compound-based ligands. These methods include Fourier-transform infrared (FT-IR) spectroscopy, UV-Visible (UV-Vis) spectroscopy, and mass spectrometry.

In the study of lanthanide sandwich-type complexes with a TTF-fused Schiff base ligand, absorption spectra were used alongside other techniques to characterize the newly synthesized complexes. Spectroelectrochemical studies have also been employed to investigate the electronic properties of these complexes.

For other types of metal complexes, FT-IR spectroscopy is crucial for identifying the coordination sites of the ligand. Shifts in the vibrational frequencies of specific functional groups upon complexation can indicate which atoms are involved in bonding to the metal ion. For example, in various metal complexes with Schiff base ligands, a shift in the C=N stretching frequency to a lower region confirms the coordination of the imino nitrogen atom to the metal ion. UV-Vis spectroscopy and magnetic susceptibility data are often used in conjunction to determine the geometry of the resulting complexes. Mass spectrometry helps in confirming the molecular weight of the synthesized complexes.

Theoretical Investigations of Complex Formation

Theoretical calculations, such as those based on Density Functional Theory (DFT), provide deeper insights into the electronic structure, stability, and formation mechanisms of this compound-containing complexes.

DFT calculations have been used to study the gas-phase reactivity of isomeric this compound anions. These studies have shown that the dithioacetal anion is more stable than the phenylic anion, and their different fragmentation patterns upon collision-induced dissociation confirm their existence as non-interconverting species.

In the context of complex formation, theoretical treatments have been applied to understand the geometries of metal complexes in the gas phase. For instance, in the study of lanthanide sandwich-type complexes, DFT calculations have been performed to provide insight into the formation mechanism of self-assembled structures of the cluster complex on surfaces. Theoretical models can also help elucidate the nature of bonding, such as the unusual tetradentate interaction of a dithiocarboxylate ligand in a di-iron complex, which was confirmed by X-ray crystallography. Furthermore, theoretical studies can help rationalize unexpected reaction pathways, such as the sulfur rearrangement observed in a copper-catalyzed synthesis of benzodithiole derivatives.

Applications of 1,3 Benzodithiole in Advanced Materials and Systems

Organic Conductors and Semiconductors

The 1,3-benzodithiole core is a key component in the design of organic conducting and semiconducting materials. Its sulfur-containing heterocyclic structure provides a platform for creating extended π-conjugated systems, which are essential for charge transport.

Electron Donors in Charge-Transfer Complexes

Derivatives of this compound are effective electron donors in the formation of charge-transfer (CT) complexes. These complexes, which consist of an electron donor and an electron acceptor molecule, can exhibit metallic or semiconducting properties. For instance, bis-(this compound-2-ylidene)ethane, a dimer of a this compound derivative, forms a 1:1 charge-transfer complex with tetracyano-p-quinodimethane (TCNQ) that displays metallic behavior at room temperature. The solution electrochemistry of this donor shows two reversible one-electron oxidation waves, indicating its capacity to donate electrons in a controlled manner.

Another notable example is dibenzotetrathiafulvalene (B188372) (DBTTF), which is synthesized from This compound-2-thione (B1218078). DBTTF has been investigated as a building block for organic conductors and forms charge-transfer complexes with acceptors like BTDA-TCNQ. The resulting complex, (DBTTF)(BTDA-TCNQ), forms a mixed-stack column structure. Furthermore, novel electron donors for charge-transfer complexes have been prepared through the Wittig-Horner reaction of phosphonates derived from sulfur-containing heterocycles, including this compound, with octamethylferrocene-1,1'-dicarbaldehyde.

Quinoxaline-fused bis(this compound)s have been synthesized and shown to be stronger electron donors than dibenzo-TTF, forming conductive complexes with TCNQ and iodine. The introduction of a quinoid structure into the bis(1,3-dithiole) system enhances its electron-donating properties.

Application in Organic Field-Effect Transistors (OFETs)

The unique electronic properties of this compound derivatives make them promising candidates for the active layers in organic field-effect transistors (OFETs).

Researchers have synthesized novel p-type organic semiconductors by introducing chalcogen atoms along the long axis of this compound-based molecules. One such example is 2-(pyran-4-ylidene)-1,3-benzodithiole (P-BT). The design of these molecules aims to create materials with specific electronic properties suitable for p-type conduction, where holes are the majority charge carriers. The synthesis of these materials often involves creating extended π-conjugated systems to facilitate efficient charge transport.

To improve environmental stability and performance in OFETs, electron-deficient nitrogen heterocycles like 2,1,3-chalcogendiazole have been fused to the dibenzotetrathiafulvalene (DB-TTF) skeleton, a derivative of this compound. This modification lowers the Highest Occupied Molecular Orbital (HOMO) energy levels, leading to increased stability. Solution-processed single crystal transistors using these materials have shown high performance with hole mobilities up to 0.04 cm² V⁻¹ s⁻¹.

| Compound | Mobility (cm² V⁻¹ s⁻¹) | On/Off Ratio | Substrate Temperature (°C) |

| syn-DNBDF | <1.0 × 10⁻¹ | — | 90 |

| syn-DBBDF | <1.5 × 10⁻³ | — | — |

| benzothieno[3,2-b]benzothiophene (BTBT) derivative (Compound 1) | ~0.03 | ~10⁶ | — |

| 2,7-diphenyl BTBT (DPh-BTBT) | up to 2.0 | — | — |

| dialkyl-BTBTs (Cn-BTBTs) | >1.0 | — | — |

| dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT) and derivatives | >3.0 | — | — |

| Dibenzotetrathiafulvalene (DB-TTF) derivative with 2,1,3-chalcogendiazole fusion (single crystal) | up to 0.04 | — | 100 |

| Dibenzotetrathiafulvalene (DB-TTF) derivative with 2,1,3-chalcogendiazole fusion (thin film) | ~0.004 | — | 100 |

Table of OFET performance for various organic semiconductors. Data sourced from multiple studies.

A significant challenge in organic thin-film transistors (OTFTs) is the access resistance, which can limit device performance. A derivative of this compound, 2-(thiopyran-4-ylidene)-1,3-benzodithiole (TP-BT), has been designed to address this issue. TP-BT forms a three-dimensional (3D) herringbone arrangement in the solid state, which leads to isotropic intermolecular interactions. This 3D electronic structure significantly suppresses access resistance in OTFTs, resulting in devices whose performance is largely independent of the active layer's film thickness.

Design and Synthesis of p-type Organic Semiconductors

Redox Systems and Molecular Switches

The ability of this compound derivatives to undergo reversible oxidation and reduction processes makes them ideal components for redox systems and molecular switches. These molecules can change their structure and properties in response to an electrical stimulus.

For example, dibenzo-TTF derivatives inserted with cyclooctane (B165968) or cyclodecane (B1584694) have been shown to undergo dynamic redox processes. Upon two-electron oxidation, these molecules form a transannular carbon-carbon bond, and this bond can be broken upon reduction, allowing the system to revert to its original state. This reversible bond formation and cleavage can be controlled electrochemically, demonstrating the potential of these systems as molecular switches.

Furthermore, molecular switches composed of a benzodithiolylbithienyl scaffold have been designed and synthesized. These switches can undergo redox-triggered interconversion between a cationic form and a cyclized neutral form, a process confirmed by cyclic voltammetry and UV-Vis spectroscopy. The redox state of tetrathiafulvalene-based ligands has also been used to modulate the magnetic properties of dysprosium complexes, demonstrating the potential for creating redox-switchable single-molecule magnets.

Reversible Structural Changes Upon Electron Transfer

The ability of molecules to undergo controlled and reversible changes in their geometric structure in response to external stimuli is a cornerstone of developing molecular machines and switches. Derivatives of this compound are prominent in this field, as their redox activity is often coupled with significant and reversible structural transformations. This behavior stems from the making and breaking of chemical bonds or drastic conformational rearrangements upon electron transfer (ET).

A notable class of such systems involves bis(1,3-benzodithiolium)-type dications that feature a biaryl unit. These molecules can be synthesized through hydride abstraction from their corresponding bis(1,3-benzodithiol-2-yl)biaryl precursors. Upon chemical or electrochemical reduction, these dications undergo an intramolecular cyclization, forming a new carbon-carbon bond between the two benzodithiole moieties. This cyclized, neutral form can be reverted to the original dicationic state through oxidation, completing a fully reversible cycle. X-ray crystallographic analyses have confirmed the dramatic nature of this structural change; for instance, the twist angle of the central biaryl unit decreases substantially during the reductive cyclization. This efficient and reversible interconversion between two distinct structural states, driven solely by electron transfer, has been verified by cyclic voltammetry.

Another significant example is found in π-extended tetrathiafulvalene (B1198394) (TTF) derivatives, which incorporate the 1,3-dithiole framework. When these donor molecules are designed with specific bridging units, such as a naphthalene-1,8-diyl skeleton, they adopt a strained, non-planar geometry. The oxidation of these molecules does not lead to a stable, delocalized radical cation or dication as is typical for planar TTFs. Instead, the two-electron oxidation triggers a transannular C–C bond formation between the dithiole rings, resulting in a dicationic cyclopropane (B1198618) derivative. This process represents a profound change in the molecular architecture. Remarkably, this newly formed C–C bond can be cleaved upon two-electron reduction, regenerating the original butterfly-shaped molecule. This dynamic redox behavior, switching between C-C bond making and breaking, is highly dependent on the geometry of the bridging unit. For example, dibenzo-TTF derivatives linked by a cyclooctane bridge exhibit this reversible C-C bond formation, while isomers with different linkages, such as a naphthalene-2,3-diyl unit, undergo standard two-stage single-electron oxidations without such drastic structural changes.

Table 1: Examples of Reversible Structural Changes in this compound Derivatives

| Compound Class | Stimulus | Initial Structure | Final Structure | Key Structural Change | Reference |

|---|---|---|---|---|---|

| Bis(1,3-benzodithiolium)biaryls | 2e⁻ Reduction / Oxidation | Open dication (5²⁺) | Cyclized neutral (6) | Intramolecular C-C bond formation/cleavage; Large decrease in biaryl twist angle. | |

| Naphthalene-1,8-diyl bridged bis(this compound) | 2e⁻ Oxidation / Reduction | Butterfly-shaped neutral (1) | Dicationic cyclopropane derivative (4²⁺) | Transannular C-C bond formation/cleavage. | |

| Cyclooctane-inserted Dibenzo-TTF | 2e⁻ Oxidation / Reduction | Diolefin neutral (1a) | Bicyclic dication (3a²⁺) | Transannular C-C bond formation/cleavage; C-C bond length of 1.63 Å in the dication salt. |

Dynamic Redox Systems in Molecular Electronics

Dynamic redox systems are molecules or materials whose properties can be reversibly modulated by electrochemical stimuli. The this compound moiety and its derivatives, particularly tetrathiafulvalene (TTF), are crucial building blocks for these systems due to their robust and often multi-stage redox behavior. The ability to switch between well-defined electronic and geometric states makes them prime candidates for applications in molecular electronics, including memory elements, logic gates, and sensors.

Furthermore, derivatives of this compound are integral to the development of organic semiconductors for applications like organic field-effect transistors (OFETs). TTF and its benzannulated analogues (dibenzo-TTF) are excellent electron donors whose charge transport properties are critical for transistor performance. The performance of these materials is linked to their solid-state packing, which facilitates intermolecular electronic transfer. The extended aromatic systems of TTF derivatives enhance π–π stacking, a crucial factor for achieving high charge carrier mobility. The electrochemical properties, such as the oxidation potentials, can be finely tuned by chemical modification of the this compound core, which in turn affects the stability and performance of the OFET device.

The concept of redox control has been extended to modulate other physical properties, such as magnetism and luminescence. In the field of single-molecule magnets (SMMs), TTF-based ligands have been coordinated to lanthanide ions. The oxidation state of the TTF unit, which is controlled electrochemically, directly influences the electronic environment of the metal ion. This modulation can switch the magnetic behavior of the complex, demonstrating a direct link between a redox event on the 1,3-dithiole-derived ligand and the magnetic properties of the molecule. Similarly, the luminescence of certain lanthanide complexes can be switched "on" or "off" by changing the redox state of the coordinated TTF-type ligand. These multi-responsive systems highlight the versatility of this compound derivatives in creating sophisticated functional materials for molecular electronics and spintronics.

Table 2: this compound-Based Dynamic Redox Systems and Their Applications

| System | Application | Function | Key Performance/Property | Reference |

|---|---|---|---|---|

| Thienyl-annelated TTF derivatives | Organic Field-Effect Transistors (OFETs) | p-type semiconductor | Enhanced π–π stacking improves intermolecular electronic transfer. | |

| Dibenzotetrathiafulvalene (DB-TTF) derivatives | Organic Field-Effect Transistors (OFETs) | p-type semiconductor | High charge carrier mobility (0.1-1 cm²/V∙s) in single-crystal devices. | |

| Benzodithiolylbithienyl scaffolds in LCPs | Molecular Actuators | Redox-active dopant | Reversible structural change modulates properties of the liquid crystalline polymer matrix. |

Theoretical and Computational Studies of 1,3 Benzodithiole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a cornerstone of computational chemistry due to its favorable balance between accuracy and computational cost. DFT calculations are instrumental in predicting molecular geometries, energies, and reaction pathways.

DFT calculations have been employed to understand the behavior of 1,3-benzodithiole derivatives in chemical reactions. For instance, studies on fluorobis(phenylsulfonyl)methane (B1258845) (FBSM) and its cyclic analog, 2-fluoro-1,3-benzodithiole-1,1,3,3-tetraoxide (FBDT), have revealed insights into their reactivity. Computations suggest that the nucleophilic monofluoromethylation of benzaldehyde (B42025) with acyclic FBSM is thermodynamically unfavorable due to destabilizing oxygen-oxygen lone pair repulsions in the product. In contrast, the constrained five-membered ring structure of FBDT avoids such repulsion. The use of lithium hexamethyldisilazide (LiHMDS) as a base can facilitate the reaction with FBSM through lithium-oxygen interactions, making the process thermodynamically more favorable.

DFT has also been used to investigate reaction mechanisms, such as 1,3-dipolar cycloadditions. These studies help in understanding the step-by-step process of a reaction, including the identification of transition states and intermediates. For example, in the reaction between nitrile oxide and alkenes, DFT calculations helped to determine that a stepwise radical-mediated pathway is more favorable than a concerted cycloaddition.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties of a molecule. The energy difference between them, the HOMO-LUMO gap, reflects the chemical reactivity and kinetic stability of the molecule.

DFT calculations are widely used to determine the HOMO and LUMO energy levels of this compound derivatives. For instance, in a study of 2,1,3-benzothiadiazole (B189464) derivatives, DFT was used to calculate the HOMO and LUMO energies, which were found to be in reasonable agreement with experimental values. The HOMO was observed to be spread across the molecule, while the LUMO was localized on the benzothiadiazole moiety.

Similarly, in a computational study of a tetrathiafulvalene-1,3-benzothiazole molecule, the HOMO was mainly contributed by the TTF moiety, while the LUMO was centered on the ethylenic linker. The calculated HOMO-LUMO gap was 2.67 eV, indicating significant electron density redistribution upon electronic transition.

The table below presents calculated HOMO and LUMO energy levels for some benzodithiole-related compounds.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 2a | -5.12 | - | - |

| 2b | -5.24 | - | - |

| 2c | -4.78 | - | - |

| 2d | -5.12 | - | - |

| TTF–CH=CH–BTA | - | - | 2.67 |

Note: Data extracted from multiple sources. Dashes indicate data not provided in the source.

DFT is a valuable tool for designing and optimizing donor molecules for organic solar cells (OSCs). By performing structural optimization, researchers can predict the geometric and electronic properties of novel molecules before their synthesis.

In one study, new donor molecules based on BDTS-2DPP were designed and their properties were investigated using DFT and time-dependent DFT (TD-DFT). The calculations helped in identifying a molecule (M1) with a low energy gap (1.81 eV) and high absorption, making it a promising candidate for OSCs. Another designed molecule (M3) showed a high theoretical power conversion efficiency (PCE) of 21.90%. These theoretical predictions guide the synthesis of materials with enhanced photovoltaic performance.

The open-circuit voltage (Voc), a key performance metric for solar cells, can also be estimated using DFT calculations based on the energy levels of the donor and acceptor materials.

DFT is also applied to model coordination complexes containing ligands derived from or related to this compound. These calculations provide insights into the geometry, bonding, and electronic properties of the metal complexes.

For example, DFT has been used to optimize the geometries of ligand and its metal complexes, such as those involving 1,3,5-triazino[1,2-a]benzimidazole. In another study, the structures of Co(III) and Cu(II) complexes with a novel benzimidazole-derived imine ligand were elucidated using a combination of experimental techniques and DFT calculations. DFT can also be used to analyze the bonding within the structure and to understand the biological activity of these complexes.

Structural Optimization and Performance Metrics in Organic Solar Cells

Semiempirical Molecular Orbital Calculations (e.g., PM3 Hamiltonian)